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molecular formula C12H10ClN3O3 B8390797 6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylic acid

6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylic acid

Cat. No. B8390797
M. Wt: 279.68 g/mol
InChI Key: SRWMEWABJDMXOG-UHFFFAOYSA-N
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Patent
US09107411B2

Procedure details

To a solution of methyl 6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylate (2.1 g, 7.2 mmol) in tetrahydrofuran (50 ml) was added dropwise, at 0° C., a solution of lithium hydroxide monohydrate (0.6 g, 14.3 mmol) in water (25 ml). The reaction mixture was stirred at this temperature for 14 h. After removing the tetrahydrofuran under reduced pressure, the aqueous solution was acidified with hydrochloric acid (2 M). The precipitated solid was filtered off with suction. 1.7 g (81% of theory) of 6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylic acid were obtained.
Name
methyl 6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:15](=[O:20])[NH:16][CH:17]2[CH2:19][CH2:18]2)=[CH:4][C:5]2[N:9]=[C:8]([C:10]([O:12]C)=[O:11])[NH:7][C:6]=2[CH:14]=1.O.[OH-].[Li+]>O1CCCC1.O>[Cl:1][C:2]1[C:3]([C:15](=[O:20])[NH:16][CH:17]2[CH2:18][CH2:19]2)=[CH:4][C:5]2[N:9]=[C:8]([C:10]([OH:12])=[O:11])[NH:7][C:6]=2[CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 6-chloro-5-(cyclopropylcarbamoyl)-1H-benzimidazole-2-carboxylate
Quantity
2.1 g
Type
reactant
Smiles
ClC=1C(=CC2=C(NC(=N2)C(=O)OC)C1)C(NC1CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.6 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the tetrahydrofuran under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(NC(=N2)C(=O)O)C1)C(NC1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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